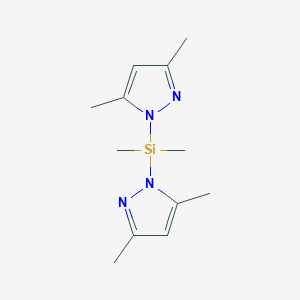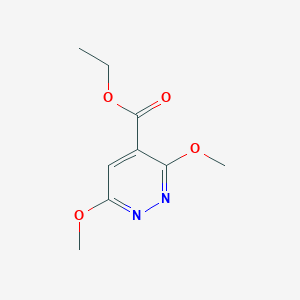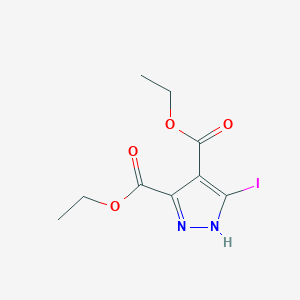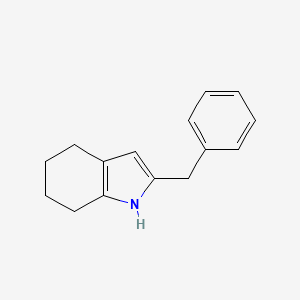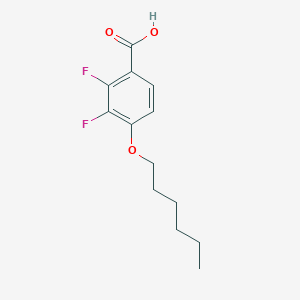
Bis(fluoren-9-yl)allylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(fluoren-9-yl)allylmethylsilane, also known as BFAMS, is a silicon-based organic compound with a wide range of applications in the medical, chemical, and environmental fields. It is a versatile compound that can be used as a catalyst, a reagent, or a surfactant. BFAMS has been studied extensively for its unique properties and its ability to be used in various applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Bis(fluoren-9-yl)allylmethylsilane involves a multi-step reaction process starting from commercially available starting materials.
Starting Materials
Fluorene, Allyl chloride, Methyltrichlorosilane, Sodium hydride, Tetrahydrofuran, Diethyl ether, Chloroform, Sodium bicarbonate, Anhydrous magnesium sulfate
Reaction
Step 1: Preparation of 9-bromo-fluorene by bromination of fluorene using bromine in chloroform solvent., Step 2: Preparation of 9-(allyloxy)-fluorene by reacting 9-bromo-fluorene with allyl chloride in the presence of sodium hydride and tetrahydrofuran solvent., Step 3: Preparation of 9-(allyloxy)-fluorene-2-carbaldehyde by oxidation of 9-(allyloxy)-fluorene using sodium bicarbonate and chloroform solvent., Step 4: Preparation of Bis(fluoren-9-yl)allylmethylsilane by reacting 9-(allyloxy)-fluorene-2-carbaldehyde with methyltrichlorosilane in the presence of anhydrous magnesium sulfate and diethyl ether solvent.
Wissenschaftliche Forschungsanwendungen
Bis(fluoren-9-yl)allylmethylsilane has been used in a variety of scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of biochemical and physiological effects. It has been used in the synthesis of organic compounds, such as polymers and other materials. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs and other compounds on the human body.
Wirkmechanismus
The mechanism of action of Bis(fluoren-9-yl)allylmethylsilane is not fully understood. However, it is believed that it acts as a catalyst in the Grignard reaction, allowing for the formation of organomagnesium compounds. It is also believed that it acts as a reagent, allowing for the formation of other organic compounds. Finally, it is believed that it acts as a surfactant, allowing for the solubilization of other materials.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Bis(fluoren-9-yl)allylmethylsilane are not fully understood. However, it is believed that it may have a role in the synthesis of certain organic compounds, such as polymers, and in the study of biochemical and physiological effects. It has been suggested that Bis(fluoren-9-yl)allylmethylsilane may have a role in the synthesis of certain drugs and other compounds, as well as in the study of their effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(fluoren-9-yl)allylmethylsilane in laboratory experiments include its low cost, its ability to be used in a wide range of applications, and its low toxicity. The main limitation is that it is a relatively new compound, and its full potential has not yet been fully explored.
Zukünftige Richtungen
The potential future directions for Bis(fluoren-9-yl)allylmethylsilane research include the development of new materials, the synthesis of organic compounds, and the study of biochemical and physiological effects. Additionally, further research could be done to explore its potential role in the synthesis of certain drugs and other compounds, as well as in the study of their effects on the human body. Finally, further research could be done to explore its potential role in environmental applications, such as the removal of pollutants from water.
Eigenschaften
IUPAC Name |
bis(9H-fluoren-9-yl)-methyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si/c1-3-20-31(2,29-25-16-8-4-12-21(25)22-13-5-9-17-26(22)29)30-27-18-10-6-14-23(27)24-15-7-11-19-28(24)30/h3-19,29-30H,1,20H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXJPAMPZYGCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(fluoren-9-yl)allylmethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





